2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of benzothiolo pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a tetrahydrobenzothiolo pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Fluorophenyl Methoxy Intermediate: The initial step involves the reaction of 3-fluorophenyl methanol with a suitable methoxylating agent under basic conditions to form the 3-fluorophenyl methoxy intermediate.
Coupling with Methoxyphenyl Derivative: The intermediate is then coupled with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Cyclization to Form the Benzothiolo Pyrimidine Core: The coupled product undergoes cyclization in the presence of a suitable cyclizing agent to form the benzothiolo pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a hydroxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyphenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one
- 2-[4-[(3-bromophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one
- 2-[4-[(3-methylphenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-29-19-12-15(9-10-18(19)30-13-14-5-4-6-16(25)11-14)22-26-23(28)21-17-7-2-3-8-20(17)31-24(21)27-22/h4-6,9-12H,2-3,7-8,13H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGWECUCBNPSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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